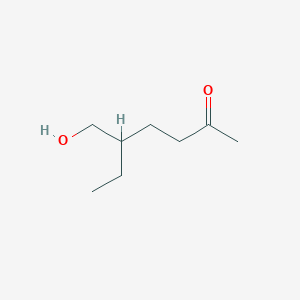

2-Heptanone,5-(hydroxymethyl)

Description

2-Heptanone,5-(hydroxymethyl) (IUPAC name: 5-(hydroxymethyl)heptan-2-one) is a branched ketone derivative featuring a hydroxymethyl (-CH2OH) substituent at the fifth carbon of a heptan-2-one backbone. These compounds are often identified in plant extracts, microbial metabolites, or synthetic pathways, and they exhibit diverse biological activities and industrial applications .

Properties

IUPAC Name |

5-(hydroxymethyl)heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-8(6-9)5-4-7(2)10/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPCIDAAZXTWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Crossed Aldol Condensation Followed by Hydrogenation in Two-Phase Systems

One industrially relevant method for preparing methyl ketones related to 2-heptanone derivatives involves a crossed aldol condensation between acetone and suitable aldehydes, such as isovaleraldehyde, under alkaline catalysis, followed by hydrogenation. This method is adaptable to produce 2-heptanone derivatives with hydroxymethyl groups by selecting appropriate aldehyde precursors.

-

- A two-phase system is employed, where both the alkaline condensation catalyst (e.g., sodium hydroxide) and a heterogeneous hydrogenation catalyst are dissolved or suspended in a polyhydric, lipophobic alcohol such as glycerol.

- Acetone and the aldehyde (e.g., isovaleraldehyde) are reacted under hydrogen pressure in an autoclave equipped with mechanical stirring.

-

- Temperature: 120–130 °C

- Hydrogen pressure: Approximately 15 bar

- Molar ratio of aldehyde to acetone: ~1:1.5

- Reaction time: Aldehyde is metered over 3 hours, followed by 1 hour of stirring under hydrogen

-

- The catalyst phase (glycerol with dissolved catalysts) can be separated and recycled after adjusting water content and replenishing alkali consumed by side reactions.

-

- One-vessel procedure combining aldol condensation and hydrogenation

- Catalyst phase recycling reduces waste and cost

- Moderate reaction conditions suitable for industrial scale

-

- Formation of salts as byproducts

- Moderate yields (~70%) due to side reactions and incomplete conversion

Table 1: Typical Reaction Parameters for Aldol Condensation-Hydrogenation Process

| Parameter | Value |

|---|---|

| Aldehyde (Isovaleraldehyde) | 4.85–4.96 moles |

| Acetone | 7.5 moles |

| NaOH Catalyst | 0.1–0.15 moles (2–3 mol%) |

| Temperature | 120–130 °C |

| Hydrogen Pressure | 15 bar |

| Reaction Time | 4 hours (3 h addition + 1 h stirring) |

| Phase Medium | Glycerol (polyhydric alcohol) |

This method is described in detail in patent US6417406B1, which also notes the need to control water content for catalyst recycling and the advantages of the two-phase system in product separation and catalyst reuse.

Multi-Stage Synthesis via Unsaturated Methyl Heptanone Derivatives

Another preparation strategy involves synthesizing unsaturated methyl heptanone intermediates such as 6-methyl-5-hepten-2-one, which can be hydrogenated to yield the desired methyl ketone.

-

- Production of unsaturated methyl heptanone derivatives via condensation or rearrangement reactions.

- Catalytic hydrogenation of the unsaturated intermediates using heterogeneous catalysts.

-

- Complex multi-step synthesis increases process time and cost.

- Requires careful control of hydrogenation to avoid over-reduction.

- Use of hazardous reagents such as diketene and acetylene in some routes limits industrial applicability.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Industrial Applicability |

|---|---|---|---|

| Aldol Condensation + Hydrogenation (Two-Phase) | One-pot process, catalyst recycling, moderate conditions | Salt byproducts, moderate yield (~70%) | Widely used, scalable |

| Multi-Stage Unsaturated Intermediate Synthesis | Access to diverse methyl ketones | Complex, multi-step, hazardous reagents | Limited by safety and complexity |

| Oxidation of Alcohol Precursors | Direct oxidation route | Requires pure precursors, costly | Less favored industrially |

| Catalytic Reduction of Hydroxymethyl Furaldehyde | High conversion, efficient catalyst | High pressure and temperature required | Relevant for related compounds, less direct |

Research Findings and Optimization Notes

- The two-phase aldol condensation and hydrogenation process benefits significantly from controlling water content in the catalyst phase, which affects catalyst activity and recyclability.

- The use of polyhydric alcohols like glycerol as a catalyst medium enhances phase separation and facilitates catalyst recovery.

- Hydrogen pressure and temperature are critical parameters for optimizing conversion and selectivity.

- Stoichiometric excess of acetone improves yield but requires recovery steps.

- Multi-stage processes involving unsaturated intermediates are less favored due to complexity and safety concerns.

- Recent advances focus on simplifying reaction steps and improving catalyst systems for better yields and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Heptanone,5-(hydroxymethyl) undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 5-(Carboxymethyl)heptan-2-one

Reduction: 5-(Hydroxymethyl)heptan-2-ol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Heptanone,5-(hydroxymethyl) has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of 2-Heptanone,5-(hydroxymethyl) involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-Heptanone,5-(hydroxymethyl), highlighting their molecular features, sources, and applications:

Spectral and Analytical Data

While direct spectral data for 2-Heptanone,5-(hydroxymethyl) are unavailable, analogous compounds provide insights:

- IR and NMR : Hydroxymethyl groups typically show O-H stretches near 3300 cm⁻¹ and C-O vibrations at 1050–1100 cm⁻¹. In HMF, the aldehyde proton resonates at δ 9.6 ppm in ¹H NMR, while hydroxymethyl protons appear at δ 4.5–5.0 ppm .

- GC-MS : Hydroxymethyl-substituted ketones fragment via α-cleavage, yielding ions at m/z corresponding to [M-CH2OH]⁺ or [M-H2O]⁺ .

Q & A

Basic Research Question

- IR Spectroscopy : Key peaks include C=O stretching (~1700–1750 cm⁻¹) and O-H stretching (~3200–3600 cm⁻¹) .

- Mass Spectrometry : Electron ionization (EI) at 70 eV generates fragments like [M-CH₃]+ (m/z 113) and [M-OH]+ (m/z 111), aiding structural confirmation .

- Gas Chromatography : Retention indices (RI) on polar columns (e.g., CP-Wax 52CB, RI 1252) and non-polar columns (e.g., BPX-5, RI 971) provide cross-validation .

How should researchers address contradictions in reported physical properties (e.g., log Pow, viscosity) for 2-Heptanone,5-(hydroxymethyl)?

Advanced Research Question

Discrepancies in properties like log Pow (octanol-water partition coefficient) arise from inconsistent measurement methods (e.g., shake-flask vs. HPLC). To resolve:

- Experimental Validation : Use standardized OECD Guidelines 117 for log Pow determination.

- Computational Tools : Apply QSPR models (e.g., EPI Suite) to predict missing data, validated against experimental benchmarks .

- Inter-laboratory Studies : Compare results across labs using identical protocols (e.g., ASTM D6379 for viscosity) .

What reaction mechanisms govern the oxidation and reduction of 2-Heptanone,5-(hydroxymethyl)?

Advanced Research Question

- Oxidation : Proceeds via a radical mechanism with CrO₃, forming a chromate ester intermediate that decomposes to the ketone. Steric hindrance from the methyl group slows reaction rates .

- Reduction : LiAlH₄ follows a two-step nucleophilic addition, where hydride attack at the carbonyl carbon precedes protonation. Solvent polarity (THF > ether) enhances reaction efficiency .

- Kinetic Studies : Monitor progress via in-situ FTIR or GC-MS to identify rate-limiting steps .

How can researchers evaluate the biological activity of 2-Heptanone,5-(hydroxymethyl) in enzymatic or cellular systems?

Advanced Research Question

- Enzyme Assays : Test inhibition/activation of cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A1) .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2) with IC₅₀ calculations.

- Metabolic Pathway Analysis : Track ¹³C-labeled intermediates (e.g., 13C6-HMF) via LC-MS to map degradation pathways .

What safety protocols are critical for handling 2-Heptanone,5-(hydroxymethyl) in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. Use OV/AG/P99 respirators in poorly ventilated areas .

- Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., HNO₃) .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (EPA 40 CFR Part 261) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.